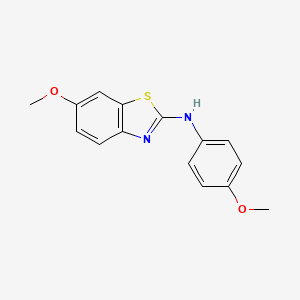

6-methoxy-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine

Vue d'ensemble

Description

6-methoxy-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry and material science. This compound features a benzothiazole core, which is known for its diverse biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine typically involves the reaction of 2-aminobenzothiazole with 4-methoxyaniline in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Analyse Des Réactions Chimiques

Oxidation Reactions

The benzothiazole sulfur atom and aromatic methoxy groups are susceptible to oxidation under controlled conditions:

Key Findings :

-

Sulfur oxidation selectively produces sulfoxides at lower temperatures (0–25°C) and sulfones at elevated temperatures (>50°C) .

-

Demethylation of methoxy groups requires harsh Lewis acids like BBr₃, yielding hydroxylated analogs .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the benzothiazole C-2 amine and aromatic positions:

Electrophilic Aromatic Substitution

| Position | Reagents | Products | Source |

|---|---|---|---|

| C-5 of benzothiazole | HNO₃/H₂SO₄ (nitration) | Nitro-substituted derivatives | |

| Para to methoxy group | Cl₂/AlCl₃ (chlorination) | Chlorinated aryl derivatives |

Nucleophilic Substitution

| Site | Reagents | Products | Source |

|---|---|---|---|

| C-2 amine | R-X (alkyl halides), NaH | N-alkylated benzothiazoles |

Mechanistic Insights :

-

Nitration occurs preferentially at the C-5 position due to electron-rich benzothiazole core .

-

N-alkylation proceeds via deprotonation of the amine followed by nucleophilic attack on alkyl halides .

Reduction Reactions

Reductive modifications target the benzothiazole ring and substituents:

| Reaction Type | Reagents/Conditions | Products | Source |

|---|---|---|---|

| Ring hydrogenation | H₂, Pd/C (10% w/w) | Dihydrobenzothiazole derivatives | |

| Nitro group reduction | SnCl₂/HCl | Amino-substituted analogs |

Applications :

-

Hydrogenation of the thiazole ring alters electronic properties for material science applications .

-

Nitro reduction enables access to bioactive amino derivatives .

Cyclization and Condensation

The compound participates in cycloadditions and condensations to form heterocyclic systems:

Case Study :

-

Reaction with 4-methoxybenzaldehyde under microwave irradiation yields phthalazinone hybrids with enhanced bioactivity .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the aryl groups:

| Coupling Type | Catalyst System | Products | Source |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl derivatives | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-arylated products |

Optimization Notes :

-

Suzuki couplings require anhydrous conditions to prevent hydrolysis of the boronic acid .

-

Buchwald-Hartwig amination is effective for introducing aryl groups at the amine site .

Acid/Base-Mediated Transformations

Protonation and deprotonation influence reactivity:

Photochemical Reactions

UV-induced reactions modify electronic properties:

| Reaction | Conditions | Products | Source |

|---|---|---|---|

| Photo-oxidation | UV light, O₂ | Singlet oxygen adducts at the benzothiazole ring |

Applications De Recherche Scientifique

6-methoxy-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine is a heterocyclic compound that is of interest in medicinal chemistry and material science. It features a benzothiazole core, known for its diverse biological activities.

Scientific Research Applications

This compound has applications in chemistry, biology, and medicine. It is also used in the development of advanced materials and as a precursor for dyes and pigments.

Chemistry It serves as a building block in the synthesis of complex molecules.

Biology The compound has potential biological activities, including antimicrobial and anticancer properties. In vitro studies have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as Candida albicans. It exhibited a minimum inhibitory concentration (MIC) of 31.25 µg/mL against S. aureus, which is comparable to kanamycin.

Medicine Research is being done to explore its potential as a therapeutic agent for various diseases. The compound can inhibit cell proliferation and induce apoptosis in cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism of action may involve the modulation of signaling pathways that regulate cell cycle progression and survival; the compound may interact with enzymes or receptors involved in these pathways, leading to reduced tumor growth rates.

This compound has potential biological activities, particularly in antimicrobial and anticancer research.

The biological activity is believed to be mediated through several mechanisms:

- Enzyme Inhibition The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.

- Apoptosis Induction It has been observed to trigger apoptotic pathways in cancer cells, promoting programmed cell death.

- Cell Cycle Arrest The compound can cause arrest at specific phases of the cell cycle, preventing further proliferation.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including: Staphylococcus aureus, Escherichia coli, and Candida albicans.

Anticancer Activity

The anticancer properties of this compound are promising. Studies have reported that it can inhibit cell proliferation and induce apoptosis in several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer).

Study on Antimicrobial Activity

A study evaluated various benzothiazole derivatives and found that those containing methoxy groups exhibited improved antimicrobial properties compared to their counterparts without such substitutions.

Anticancer Research

Another study highlighted the ability of benzothiazole derivatives to inhibit tumor growth in vivo, suggesting that modifications at the C-6 position significantly influence their anticancer potential.

Other benzothiazole derivatives have been synthesized and evaluated for various activities :

Mécanisme D'action

The mechanism of action of 6-methoxy-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through specific signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 6-methoxy-2-(4-methoxyphenyl)benzothiazole

- 4-methoxy-N-(4-methoxyphenyl)-N-phenylaniline

- 6-methoxy-N-(4-methoxyphenyl)quinazolin-4-amine

Uniqueness

6-methoxy-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine stands out due to its unique combination of a benzothiazole core with methoxyphenyl groups, which imparts distinct chemical and biological properties.

Activité Biologique

6-Methoxy-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, mechanisms of action, and synthetic approaches, supported by various studies and data.

Chemical Structure and Properties

The compound features a benzothiazole core substituted with methoxy groups, which contributes to its unique chemical properties. Its molecular formula is , and it possesses a molecular weight of approximately 252.30 g/mol.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

The minimum inhibitory concentration (MIC) values for these pathogens suggest that the compound has strong potential as an antimicrobial agent. For example, it demonstrated an MIC of 31.25 µg/mL against S. aureus, comparable to standard antibiotics like kanamycin .

Anticancer Activity

The anticancer properties of this compound are particularly promising. Studies have reported that it can inhibit cell proliferation and induce apoptosis in several cancer cell lines, including:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

The mechanism of action appears to involve the modulation of specific signaling pathways that regulate cell cycle progression and survival. For instance, the compound may interact with enzymes or receptors involved in these pathways, leading to reduced tumor growth rates.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.

- Apoptosis Induction : It has been observed to trigger apoptotic pathways in cancer cells, promoting programmed cell death.

- Cell Cycle Arrest : The compound can cause arrest at specific phases of the cell cycle, preventing further proliferation .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals that this compound exhibits superior biological activity due to its unique substitution pattern. For instance:

| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity |

|---|---|---|

| This compound | 31.25 (S. aureus) | Significant |

| 6-Methoxy-2-(4-methoxyphenyl)benzothiazole | Higher MIC values | Moderate |

| 4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline | Not tested | Low |

This table illustrates how the specific arrangement of methoxy groups enhances both antimicrobial and anticancer activities compared to other derivatives.

Case Studies

Recent studies have focused on synthesizing derivatives of benzothiazole compounds to enhance their biological efficacy. For example:

- Study on Antimicrobial Activity : A study published in the Egyptian Journal of Chemistry evaluated various benzothiazole derivatives and found that those containing methoxy groups exhibited improved antimicrobial properties compared to their counterparts without such substitutions .

- Anticancer Research : Another study highlighted the ability of benzothiazole derivatives to inhibit tumor growth in vivo, suggesting that modifications at the C-6 position significantly influence their anticancer potential .

Propriétés

IUPAC Name |

6-methoxy-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2S/c1-18-11-5-3-10(4-6-11)16-15-17-13-8-7-12(19-2)9-14(13)20-15/h3-9H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAGXTXFBDCMMIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC3=C(S2)C=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.